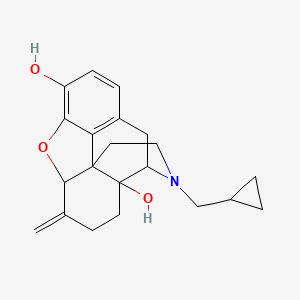
NALMEFENE-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalmefene hydrochloride is a medication primarily used in the treatment of opioid overdose and alcohol dependence. It belongs to the class of opioid antagonists and can be administered orally, intranasally, intramuscularly, intravenously, or subcutaneously . Nalmefene hydrochloride is structurally similar to naltrexone but offers certain advantages, such as a longer elimination half-life and improved oral absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nalmefene hydrochloride is synthesized through a series of chemical reactions starting from thebaine, an opiate alkaloid. The synthesis involves several steps, including oxidation, reduction, and substitution reactions. The key intermediate in the synthesis is 6-methylene naltrexone, which is then converted to nalmefene hydrochloride through further chemical modifications .
Industrial Production Methods
In industrial settings, nalmefene hydrochloride is produced by optimizing the concentration of the drug and using pharmaceutical excipients to ensure stability. The process involves dissolving nalmefene hydrochloride in water for injection, adding antioxidants and osmotic pressure modifiers, and filtering the solution to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Nalmefene hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of nalmefene to its oxidized form.
Reduction: Reduction of nalmefene intermediates during synthesis.
Substitution: Introduction of functional groups to modify the chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include nalmefene hydrochloride and its intermediates, such as 6-methylene naltrexone. These intermediates are crucial for the final synthesis of nalmefene hydrochloride .
Scientific Research Applications
Nalmefene hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving opioid antagonists.
Biology: Investigated for its effects on opioid receptors and related pathways.
Medicine: Used in clinical trials for the treatment of opioid overdose and alcohol dependence.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Nalmefene hydrochloride acts as an antagonist at the mu-opioid and delta-opioid receptors and a partial agonist at the kappa-opioid receptor. By binding to these receptors, it prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension. This mechanism makes it effective in treating opioid overdose and reducing alcohol consumption .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Nalmefene Hydrochloride
Nalmefene hydrochloride offers several advantages over similar compounds, including:
Longer Elimination Half-Life: Stays in the body for a longer duration, reducing the need for frequent dosing.
Improved Oral Absorption: Better absorption when taken orally, making it more convenient for patients.
No Observed Liver Toxicity: Unlike naltrexone, nalmefene hydrochloride does not exhibit liver toxicity dependent on dosage.
Nalmefene hydrochloride is a versatile compound with significant applications in medicine and research, offering unique advantages over similar opioid antagonists.
Properties
IUPAC Name |
3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLNOPPDWQMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860678 |
Source


|
| Record name | 17-(Cyclopropylmethyl)-6-methylidene-4,5-epoxymorphinan-3,14-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
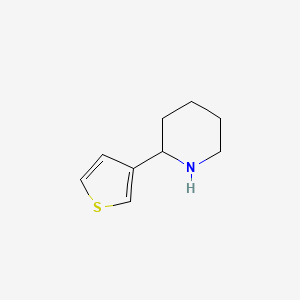
![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B12510096.png)
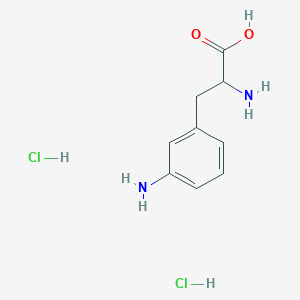
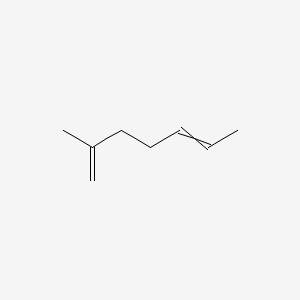
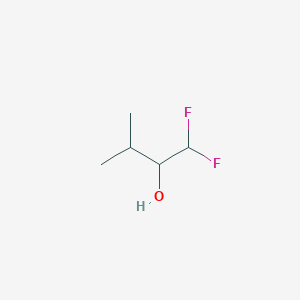

![4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12510129.png)
![Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12510146.png)
![3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12510154.png)
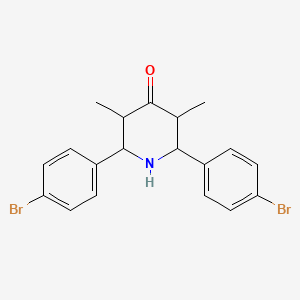
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B12510173.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12510175.png)
![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)carbamoyl]prop-2-enoic acid](/img/structure/B12510193.png)
![1-(2-{2-[(2-Aminophenyl)formamido]acetamido}-3-(4-nitrophenyl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12510204.png)
